molecular formula C18H16FN3O2S B2835307 N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide CAS No. 1903082-29-0

N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide

Cat. No. B2835307
CAS RN: 1903082-29-0
M. Wt: 357.4
InChI Key: LZUPULNTYGFGRK-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Chemical Properties

Methanesulfonamide derivatives have been extensively explored for their chemical synthesis applications. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized, showing potential as HMG-CoA reductase inhibitors, a crucial enzyme in cholesterol biosynthesis. These compounds exhibited potent inhibitory activities, suggesting their usefulness in medicinal chemistry and drug development (Watanabe et al., 1997).

Photophysical Applications

Research into the photophysics of aryl methyl sulfoxides, including methanesulfinyl derivatives, has indicated that these compounds exhibit unique fluorescence properties and quantum yields of stereomutation, underscoring their potential applications in material sciences and photophysics (Lee & Jenks, 2001).

Biological Activity

Methanesulfonamide derivatives have shown significant biological activity. For instance, methanesulfonyl fluoride and related compounds interact with acetylcholinesterase, forming inactive derivatives. This interaction has implications for understanding enzyme inhibition and designing inhibitors for therapeutic purposes (Greenspan & Wilson, 1970).

Catalytic and Synthetic Applications

In catalysis, methanesulfonamide derivatives have been utilized in asymmetric synthesis, demonstrating the versatility of these compounds in organic synthesis. For example, catalytic asymmetric addition to cyclic N-acyl-iminium was achieved, providing access to sulfone-bearing contiguous quaternary stereocenters, showcasing the utility of these derivatives in synthesizing complex molecular architectures (Bhosale et al., 2022).

properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c19-17-7-1-4-14(10-17)13-25(23,24)22-12-16-6-3-9-21-18(16)15-5-2-8-20-11-15/h1-11,22H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUPULNTYGFGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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